Cas no 2228539-99-7 (3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid)

3-Amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with a unique structural motif combining an amino group and a difluoroethyl substituent. This compound is of interest in medicinal chemistry due to its potential as a constrained building block for drug design, offering enhanced metabolic stability and conformational rigidity. The presence of fluorine atoms may improve lipophilicity and bioavailability, while the cyclobutane scaffold provides steric constraints useful for modulating target interactions. Its carboxylic acid and amino functionalities allow for further derivatization, making it a versatile intermediate for synthesizing bioactive molecules. Suitable for research applications in peptidomimetics and small-molecule therapeutics.
3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid structure
2228539-99-7 structure
商品名:3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
CAS番号:2228539-99-7
MF:C7H11F2NO2
メガワット:179.16454911232
CID:6553266
PubChem ID:165792931

3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
    • 2228539-99-7
    • EN300-1943262
    • インチ: 1S/C7H11F2NO2/c1-6(8,9)7(5(11)12)2-4(10)3-7/h4H,2-3,10H2,1H3,(H,11,12)
    • InChIKey: KWJXINQFARKKPO-UHFFFAOYSA-N
    • ほほえんだ: FC(C)(C1(C(=O)O)CC(C1)N)F

計算された属性

  • せいみつぶんしりょう: 179.07578492g/mol
  • どういたいしつりょう: 179.07578492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2
  • トポロジー分子極性表面積: 63.3Ų

3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1943262-0.05g
3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
2228539-99-7
0.05g
$1513.0 2023-09-17
Enamine
EN300-1943262-0.5g
3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
2228539-99-7
0.5g
$1728.0 2023-09-17
Enamine
EN300-1943262-5.0g
3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
2228539-99-7
5g
$5221.0 2023-05-31
Enamine
EN300-1943262-0.25g
3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
2228539-99-7
0.25g
$1657.0 2023-09-17
Enamine
EN300-1943262-1.0g
3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
2228539-99-7
1g
$1801.0 2023-05-31
Enamine
EN300-1943262-0.1g
3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
2228539-99-7
0.1g
$1585.0 2023-09-17
Enamine
EN300-1943262-2.5g
3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
2228539-99-7
2.5g
$3530.0 2023-09-17
Enamine
EN300-1943262-1g
3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
2228539-99-7
1g
$1801.0 2023-09-17
Enamine
EN300-1943262-10.0g
3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
2228539-99-7
10g
$7742.0 2023-05-31
Enamine
EN300-1943262-10g
3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
2228539-99-7
10g
$7742.0 2023-09-17

3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid 関連文献

3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acidに関する追加情報

3-Amino-1-(1,1-Difluoroethyl)Cyclobutane-1-Carboxylic Acid: A Comprehensive Overview

3-Amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid (CAS No. 2228539-99-7) is a unique organic compound with a distinctive chemical structure that has garnered attention in various scientific and industrial applications. This compound is characterized by its cyclobutane ring, which is a four-membered cyclic structure, and the presence of an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to the same carbon atom. The 1,1-difluoroethyl substituent further adds complexity to its structure, making it a valuable molecule for research and development in fields such as pharmacology, materials science, and organic synthesis.

The cyclobutane ring in this compound is known for its strain due to the small bond angles (approximately 60 degrees), which makes it less stable compared to larger rings like cyclopentane or cyclohexane. This inherent strain can be harnessed in chemical reactions to induce specific reactivity or selectivity. The amino group introduces basicity and nucleophilic properties, while the carboxylic acid group imparts acidity and the ability to form salts or esters. The difluoroethyl substituent adds electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions.

Recent studies have explored the potential of 3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid in drug discovery. Its unique structure allows for diverse functionalization, making it a promising candidate for designing bioactive molecules. For instance, researchers have investigated its role as a building block for creating peptide-like structures or as a component in macrocyclic compounds with potential applications in medicinal chemistry. The ability to modify the molecule's substituents provides flexibility in tuning its physicochemical properties, such as solubility, stability, and bioavailability.

In terms of synthesis, the preparation of 3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. One common approach involves the cyclization of an amino acid derivative followed by fluorination to introduce the difluoroethyl group. This process highlights the importance of stereochemistry and regioselectivity in achieving the desired product. Advanced techniques such as microwave-assisted synthesis or catalytic methods have been employed to optimize reaction yields and minimize by-products.

The application of this compound extends beyond pharmacology. Its unique electronic properties make it a candidate for use in materials science, particularly in the development of novel polymers or advanced materials with tailored functionalities. For example, researchers have explored its potential as a monomer for synthesizing fluorinated polymers with improved thermal stability or mechanical strength. The integration of fluorinated groups into polymer backbones has been shown to enhance resistance to environmental factors such as UV radiation or chemical degradation.

From an environmental standpoint, understanding the fate and behavior of 3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid in various ecosystems is crucial for assessing its safety and sustainability. Studies have examined its biodegradability under different conditions, including aerobic and anaerobic environments. Results indicate that while the compound exhibits moderate biodegradability under controlled laboratory conditions, further research is needed to evaluate its long-term impact on natural ecosystems.

In conclusion, 3-amino-1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid (CAS No. 2228539-99-7) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science. Continued research into its synthesis methods, functionalization possibilities, and environmental impact will undoubtedly unlock new opportunities for this intriguing molecule.

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